molecular formula C15H13FO2 B1526844 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one CAS No. 1402175-16-9

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

Cat. No. B1526844
M. Wt: 244.26 g/mol
InChI Key: MQDGSYIJHBYOQX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties (IR, NMR, UV-Vis, etc.).


Scientific Research Applications

Synthesis of Benzyl Ethers

  • Mix-and-heat Benzylation of Alcohols : Utilizing a bench-stable pyridinium salt, 2-(Benzyloxy)-1-methylpyridinium triflate, a stable, neutral organic salt, has been shown to convert alcohols into benzyl ethers upon warming, demonstrating good to excellent yields across a range of alcohols (Poon & Dudley, 2006).

Polymer Chemistry

  • Convergent Approach to Dendritic Macromolecules : Describes a novel method for the synthesis of polyether dendritic fragments, starting from the periphery and moving inward. This method involves the benzylation of alcohols, demonstrating control over the placement of peripheral groups and the ability to grow the molecule stepwise with high precision (Hawker & Fréchet, 1990).

Fluorescent Probes

  • Sensing pH and Metal Cations : The study on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue shows these compounds' applicability as fluorescent probes for sensing magnesium and zinc cations, as well as their sensitivity to pH changes, offering insights into developing new fluorescent materials (Tanaka et al., 2001).

Material Science

  • Novel Fluorophores : Investigating molecules with isolated phenyl rings, this research found that nonconjugated structures with isolated phenyl rings can emit visible light due to intramolecular through-space conjugation, opening new avenues for designing efficient fluorophores (Zhang et al., 2017).

Liquid Crystalline Polysiloxanes

  • Fluorinated Monomers for Polysiloxanes : Synthesis of monomers with a fluorinated chain and a mesogenic moiety, leading to polysiloxanes exhibiting high smectogen properties, highlights the potential of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one derivatives in creating materials with unique thermal and optical properties (Bracon et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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Please consult with a chemist or a reliable scientific database for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(4-fluorophenyl)-2-phenylmethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)15(17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDGSYIJHBYOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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